molecular formula C45H64O21 B1226810 Olivomycin CAS No. 11006-70-5

Olivomycin

Katalognummer: B1226810
CAS-Nummer: 11006-70-5
Molekulargewicht: 941 g/mol
InChI-Schlüssel: CZDBNBLGZNWKMC-MWQNXGTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Olivomycin is primarily obtained through microbial biosynthesis by actinomycetes. The biosynthesis involves the production of the tricyclic aglycone, which is then conjugated with oligosaccharide chains . Chemical modifications of this compound have been explored to improve its pharmacological properties. For instance, selective chemical modifications have been developed to create semi-synthetic derivatives like olivamide .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using specific strains of actinomycetes. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Advanced techniques such as combinatorial biosynthesis and genetic engineering are also employed to enhance yield and modify the compound’s structure .

Analyse Chemischer Reaktionen

Types of Reactions: Olivomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the azo coupling reaction, which involves the cleavage of the 6-O-disaccharide branch and the formation of 5-aryldiazenyl-6-O-deglycosyl derivatives .

Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include carboxymethoxylamine hemihydrochloride and various amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products: The major products formed from the chemical reactions of this compound include various derivatives with modified oligosaccharide chains. These derivatives often exhibit different levels of antiproliferative activity compared to the parent compound .

Biologische Aktivität

Olivomycin, an antibiotic belonging to the aureolic acid family, has garnered significant attention due to its potent biological activities, particularly in cancer therapy. This article delves into the mechanisms of action, binding properties, and therapeutic potentials of this compound, supported by recent research findings and case studies.

This compound exerts its cytotoxic effects primarily through its interaction with DNA. It binds specifically to the minor groove of G/C-rich DNA sequences, disrupting essential processes such as replication and transcription. This binding leads to the formation of stable drug-DNA complexes that inhibit the activity of RNA polymerase II (RNAPII), ultimately resulting in reduced gene expression.

Key Findings:

  • DNA Binding : this compound A (OA) binds to G/C-rich regions with varying affinities depending on the specific sequence context. Studies have shown that OA preferentially binds to sites containing GC or GG dinucleotides while showing reduced affinity for CG sites .
  • Transcriptional Inhibition : OA significantly decreases RNAPII binding to promoters containing GC tetrads, thus inhibiting transcription. In experiments involving HEK293T cells, treatment with OA led to a notable decrease in luciferase mRNA levels driven by GC-rich promoters .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. Various derivatives of this compound have been synthesized and tested for their efficacy against different cancer cell lines.

Case Studies:

  • In Vivo Efficacy : A derivative of this compound demonstrated a 62% increase in lifespan in mice bearing P-388 lymphocyte leukemia when administered at a dose of 50 mg/kg .
  • Cytotoxicity Comparison : Modified derivatives showed varied cytotoxic profiles. For instance, a derivative with a positive charge exhibited significantly higher antitumor efficacy compared to its less charged counterparts .

Binding Properties and Kinetics

The binding kinetics of this compound are crucial for understanding its biological activity. The drug's interaction with DNA is characterized by a high binding affinity, which correlates with its cytotoxic effects.

Binding Studies:

  • Electrophoretic Mobility Shift Assays (EMSA) : These assays revealed that OA forms stable complexes with DNA, which can be disrupted under certain conditions. The dissociation rates of these complexes vary depending on the specific G/C sequence context .
  • Fluorescence and Circular Dichroism : These techniques confirmed that this compound binds similarly across various G/C sites, although kinetic analyses indicated significant differences in complex stability .

Research Findings Summary

StudyKey FindingsMethodology
Antitumor activity demonstrated in vivo with increased lifespan in leukemia modelAnimal studies
Binding affinity varies by G/C context; significant cytotoxicity observedEMSA, fluorescence
Modified derivatives show enhanced antitumor efficacy; charge affects cytotoxicityComparative analysis
Inhibition of RNAPII binding leads to decreased transcriptionCell-based assays

Eigenschaften

IUPAC Name

(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2-[(2R,4S,5S,6S)-4-[(4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2S,4S,5S,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-anthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H64O21/c1-16(46)36(50)42(56)44(58-7)24-10-22-8-21-9-23(63-32-14-28(38(52)18(3)60-32)65-31-13-27(49)43(57-6)20(5)62-31)11-25(47)34(21)40(54)35(22)41(55)45(24)66-33-15-29(39(53)19(4)61-33)64-30-12-26(48)37(51)17(2)59-30/h8-9,11,16-20,24,26-33,36-39,43-54H,10,12-15H2,1-7H3/t16-,17+,18-,19+,20+,24+,26+,27+,28-,29+,30?,31+,32+,33-,36+,37+,38+,39+,43-,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDBNBLGZNWKMC-MWQNXGTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC(=C3C(=C2)C=C4C[C@H]([C@@H](C(=O)C4=C3O)O[C@@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC6C[C@@H]([C@H]([C@@H](O6)C)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H64O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11006-70-5
Record name Olivomycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.